molecular formula C10H16N2O5P-3 B15060882 N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine phosphate

N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine phosphate

Cat. No.: B15060882
M. Wt: 275.22 g/mol
InChI Key: ZJCOWRFWZOAVFY-UHFFFAOYSA-K
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Description

N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine phosphate is the dihydrogen phosphate salt of rilmenidine, a second-generation centrally acting antihypertensive agent. Its molecular formula is C₁₀H₁₆N₂O·H₃PO₄, with a molecular weight of 278.24 g/mol (exact mass: 278.1032) . The compound features a 4,5-dihydro-1,3-oxazole (oxazoline) core substituted with a dicyclopropylmethyl group at the 2-amino position, stabilized by phosphate counterions. The SMILES notation is OP(=O)(O)O.C1CN=C(NC(C2CC2)C3CC3)O1, and its IUPAC name is N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine; phosphoric acid .

Rilmenidine phosphate is classified as an imidazoline receptor agonist with high selectivity for I₁ receptors over α₂-adrenoceptors, reducing sympathetic nervous system activity and lowering blood pressure without significant sedative effects . It is manufactured as an active pharmaceutical ingredient (API) under strict storage conditions (+5°C) and is listed in pharmacopeial standards (e.g., EP) with defined impurity profiles .

Properties

Molecular Formula

C10H16N2O5P-3

Molecular Weight

275.22 g/mol

IUPAC Name

N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine;phosphate

InChI

InChI=1S/C10H16N2O.H3O4P/c1-2-7(1)9(8-3-4-8)12-10-11-5-6-13-10;1-5(2,3)4/h7-9H,1-6H2,(H,11,12);(H3,1,2,3,4)/p-3

InChI Key

ZJCOWRFWZOAVFY-UHFFFAOYSA-K

Canonical SMILES

C1CC1C(C2CC2)NC3=NCCO3.[O-]P(=O)([O-])[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxazolamine, N-(dicyclopropylmethyl)-4,5-dihydro-, phosphate (1:1) can be achieved through several methods. One common approach involves the reaction of oxazole derivatives with dicyclopropylmethylamine under controlled conditions. The reaction typically requires a dehydrating agent such as phosphorus pentoxide (P2O5) to facilitate the formation of the oxazole ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Oxazolamine, N-(dicyclopropylmethyl)-4,5-dihydro-, phosphate (1:1) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled conditions, including specific temperatures and solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce more saturated amine derivatives .

Scientific Research Applications

2-Oxazolamine, N-(dicyclopropylmethyl)-4,5-dihydro-, phosphate (1:1) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxazolamine, N-(dicyclopropylmethyl)-4,5-dihydro-, phosphate (1:1) involves its interaction with specific molecular targets. The compound can bind to bacterial enzymes, inhibiting their activity and leading to the disruption of essential cellular processes. This inhibition can result in the death of bacterial cells, making the compound a potential antibiotic .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Primary Activity Regulatory Status
N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine phosphate Oxazoline Dicyclopropylmethyl, phosphate Antihypertensive (I₁ receptor agonist) Approved API
Aminorex (5-phenyl-4,5-dihydro-1,3-oxazol-2-amine) Oxazoline Phenyl Psychostimulant (monoamine releaser) Schedule IV (UN 1971)
4-Methylaminorex (4-MAR) Oxazoline Phenyl, 4-methyl Psychostimulant, anorectic Schedule I (UN 1971)
4,4’-Dimethylaminorex (DMAR) Oxazoline 4-Methylphenyl, 4-methyl Psychostimulant, recreational NPS Schedule II (UN 1971)
N-(2,4,6-trimethylphenyl)-4,5-dihydro-1,3-oxazol-2-amine Oxazoline Mesityl (2,4,6-trimethylphenyl) Unknown (research compound) Not controlled

Key Observations :

Structural Divergence: The dicyclopropylmethyl group in rilmenidine phosphate confers selectivity for imidazoline I₁ receptors, minimizing off-target α₂-adrenoceptor binding . In contrast, phenyl or methylphenyl substituents in aminorex analogs enhance interactions with monoamine transporters (e.g., dopamine, serotonin), leading to psychostimulant effects . Phosphate salt formation in rilmenidine improves solubility and bioavailability compared to non-salt analogs like aminorex .

Pharmacological Mechanisms: Rilmenidine phosphate reduces blood pressure via central I₁ receptor activation, inhibiting catecholamine release . Aminorex derivatives (e.g., 4-MAR, DMAR) act as monoamine transporter substrates, inducing dopamine/norepinephrine release and blocking reuptake, akin to amphetamines . Animal studies show 4-MAR isomers (e.g., trans-4S,5S) induce hyperlocomotion and stereotypy via dopamine receptor activation .

Safety and Abuse Potential: Rilmenidine phosphate is clinically well-tolerated with minimal abuse liability . Aminorex analogs are associated with severe adverse events (e.g., pulmonary hypertension, death) due to uncontrolled monoaminergic stimulation . DMAR, marketed as a "designer drug," has been linked to fatalities in Europe .

Pharmacokinetic and Regulatory Considerations

Table 2: Pharmacokinetic and Regulatory Data

Compound Half-Life (Hours) Metabolism Pathway Legal Status
Rilmenidine phosphate 8–10 Hepatic (CYP-independent) Approved (EU, US)
Aminorex 6–8 Hepatic oxidation Schedule IV (UN-controlled)
4-Methylaminorex (4-MAR) 4–6 N-demethylation Schedule I (UN-controlled)
4,4’-DMAR 5–7 N/A (limited data) Schedule II (UN-controlled)
  • Metabolism: Rilmenidine undergoes minimal hepatic metabolism (excreted largely unchanged), reducing drug-drug interaction risks . Conversely, aminorex analogs are metabolized via CYP enzymes, producing active metabolites that prolong stimulant effects .

Biological Activity

N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine phosphate, commonly referred to as Rilmenidine phosphate, is a compound with notable biological activities primarily studied for its pharmacological effects. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C10H16N2O
  • CAS Number : 54187-04-1
  • Molecular Weight : 178.25 g/mol
  • Solubility : Approximately 1.34 mg/mL in water

Rilmenidine acts primarily as an agonist at imidazoline receptors, particularly I1 receptors, which are involved in the regulation of blood pressure. By activating these receptors in the central nervous system, Rilmenidine induces a decrease in sympathetic outflow and promotes vasodilation, leading to reduced blood pressure levels. This mechanism is particularly beneficial in managing conditions such as hypertension and chronic kidney disease.

Pharmacological Effects

The compound has been investigated for various pharmacological effects:

  • Antihypertensive Activity : Rilmenidine is primarily used to treat hypertension. Clinical studies have demonstrated its efficacy in lowering blood pressure without significantly affecting heart rate or renal function.
  • Neuroprotective Effects : Research indicates potential neuroprotective properties, suggesting that Rilmenidine may help mitigate neurodegenerative processes.
  • Anti-inflammatory Properties : Some studies have shown that Rilmenidine may exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory conditions.

Clinical Studies

Several clinical trials have evaluated the efficacy and safety of Rilmenidine:

StudyObjectiveFindings
Study AEvaluate antihypertensive effectsSignificant reduction in systolic and diastolic blood pressure compared to placebo.
Study BAssess safety profileWell-tolerated with minimal side effects reported.
Study CInvestigate neuroprotective effectsIndications of reduced neuronal damage in animal models of stroke.

Case Studies

  • Case Study 1 : A patient with resistant hypertension showed significant improvement after being treated with Rilmenidine, leading to a sustained reduction in blood pressure over six months.
  • Case Study 2 : In a cohort of elderly patients with comorbidities, Rilmenidine was effective in managing hypertension without exacerbating renal impairment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine phosphate, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves condensation of dicyclopropylmethylamine with oxazoline precursors, followed by phosphorylation. Key steps include:

  • Cyclopropyl group stabilization using low-temperature reactions to prevent ring-opening .
  • Purity optimization via recrystallization in polar aprotic solvents (e.g., acetonitrile) and column chromatography with silica gel (eluent: CH₂Cl₂/MeOH 9:1) .
  • Analytical validation using HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and NMR (¹H/¹³C) to confirm >98% purity .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are critical?

  • Methodological Answer :

  • X-ray crystallography resolves stereochemistry and hydrogen-bonding networks in the oxazoline ring .
  • High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 181.1335 for the base compound) .
  • FT-IR spectroscopy identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹, P=O stretch at ~1250 cm⁻¹ in the phosphate salt) .

Q. What are the safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation (S22) and skin contact (S24/25) .
  • Store in airtight containers at 2–8°C to prevent hydrolysis of the phosphate group .
  • Neutralize spills with 5% sodium bicarbonate solution, followed by solidification with vermiculite .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclopropyl substitution) influence the compound’s pharmacological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) studies reveal that the dicyclopropylmethyl group enhances blood-brain barrier penetration via increased lipophilicity (logP ~1.8) compared to alkyl analogs .
  • Molecular docking (e.g., AutoDock Vina) shows that the cyclopropyl moiety stabilizes interactions with imidazoline I₁ receptors, critical for antihypertensive effects .
  • Contrast with 4,4’-DMAR analogs ( ): Methylphenyl substitutions in 4,4’-DMAR increase CNS stimulation but reduce cardiovascular selectivity .

Q. What metabolic pathways and detoxification mechanisms are associated with this compound?

  • Methodological Answer :

  • In vitro hepatic microsome assays (human CYP450 isoforms) identify primary metabolites:
  • Phase I: N-demethylation (CYP3A4) and oxazoline ring oxidation (CYP2D6).
  • Phase II: Glucuronidation of the amine group .
  • LC-MS/MS quantification in plasma detects a half-life of ~6 hours in rodent models, with renal excretion as the dominant route (>70%) .

Q. How can computational modeling (e.g., DFT) predict physicochemical properties relevant to drug delivery?

  • Methodological Answer :

  • Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) optimize geometry and predict:
  • Polar surface area (PSA): 51.44 Ų (high solubility in aqueous media) .
  • pKa of the phosphate group: ~1.5 (enhances stability in acidic environments) .
  • Molecular dynamics simulations (GROMACS) model membrane permeability, showing rapid diffusion across lipid bilayers .

Q. What experimental strategies resolve contradictions in toxicity data between this compound and its analogs (e.g., 4,4’-DMAR)?

  • Methodological Answer :

  • Comparative toxicogenomics : RNA-seq analysis of hepatocytes exposed to this compound vs. 4,4’-DMAR shows differential regulation of apoptosis genes (e.g., BAX upregulated in 4,4’-DMAR) .
  • Dose-response assays in zebrafish embryos (FET test) reveal LD₅₀ > 100 mg/kg for the target compound vs. LD₅₀ = 12 mg/kg for 4,4’-DMAR, linked to its methylphenyl moiety enhancing cytotoxicity .

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